N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide
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Overview
Description
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide is a complex organic compound that features a benzyl group, a dioxidotetrahydrothiophenyl moiety, and an ethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the dioxidotetrahydrothiophenyl moiety: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Benzylation: The dioxidotetrahydrothiophenyl intermediate is then reacted with benzyl chloride in the presence of a base like sodium hydroxide to form the N-benzyl derivative.
Amidation: The final step involves the reaction of the N-benzyl intermediate with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxidotetrahydrothiophenyl moiety.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C20H23NO4S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C20H23NO4S/c1-2-25-19-11-7-6-10-18(19)20(22)21(14-16-8-4-3-5-9-16)17-12-13-26(23,24)15-17/h3-11,17H,2,12-15H2,1H3 |
InChI Key |
KXDATXVWYXURND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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